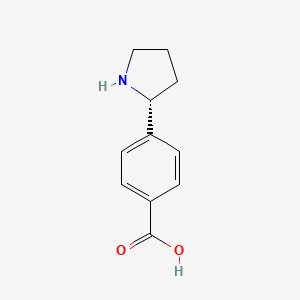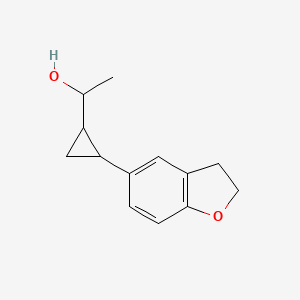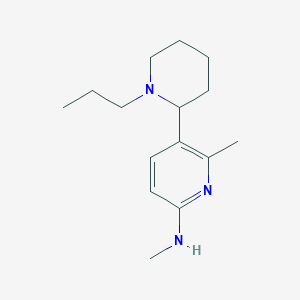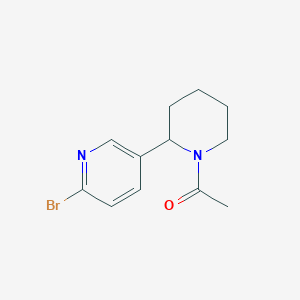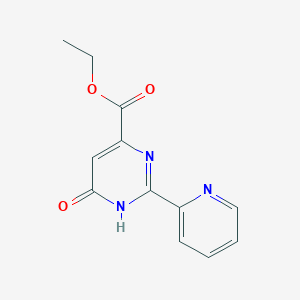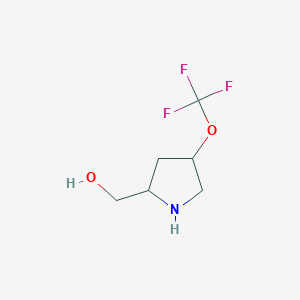
(4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethoxy group and a hydroxymethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol typically involves the introduction of the trifluoromethoxy group and the hydroxymethyl group onto a pyrrolidine ring. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Starting from a pyrrolidine derivative, the trifluoromethoxy group can be introduced via nucleophilic substitution reactions.
Reduction: The hydroxymethyl group can be introduced by reducing a corresponding carbonyl compound, such as an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, potentially forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups.
科学研究应用
(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol may have applications in various fields, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other chemical products.
作用机制
The mechanism of action for (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biological pathways, or affecting cellular processes.
相似化合物的比较
Similar Compounds
(4-Methoxy-pyrrolidin-2-yl)-methanol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4-Fluoromethoxy-pyrrolidin-2-yl)-methanol: Similar structure but with a fluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
属性
分子式 |
C6H10F3NO2 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC 名称 |
[4-(trifluoromethoxy)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)12-5-1-4(3-11)10-2-5/h4-5,10-11H,1-3H2 |
InChI 键 |
GHCDSGXJFALSBD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNC1CO)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
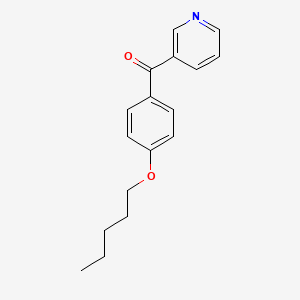
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
